methyl 4-[({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound with a molecular formula of C26H24ClN5O5S. This compound is characterized by its unique structure, which includes a purine ring system substituted with a chlorophenylmethyl group and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of METHYL 4-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Derivative: The purine derivative is synthesized by reacting 4-chlorobenzyl chloride with 1,3-dimethyluric acid in the presence of a base.
Thioether Formation: The purine derivative is then reacted with a thiol compound to form the thioether linkage.
Acylation: The thioether is acylated with 4-aminobenzoic acid to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
METHYL 4-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of METHYL 4-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
METHYL 4-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with similar compounds such as:
- Methyl 4-(4-chlorophenyl)benzoate
- Methyl 2-(4-chlorophenyl)acetate These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C24H22ClN5O5S |
---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
methyl 4-[[2-[7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H22ClN5O5S/c1-28-20-19(21(32)29(2)24(28)34)30(12-14-4-8-16(25)9-5-14)23(27-20)36-13-18(31)26-17-10-6-15(7-11-17)22(33)35-3/h4-11H,12-13H2,1-3H3,(H,26,31) |
InChI Key |
LUKDDARFPPJGRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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